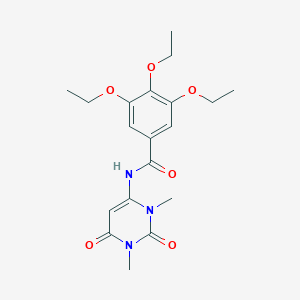

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide

Description

Properties

IUPAC Name |

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O6/c1-6-26-13-9-12(10-14(27-7-2)17(13)28-8-3)18(24)20-15-11-16(23)22(5)19(25)21(15)4/h9-11H,6-8H2,1-5H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYBROPNADUVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

The pyrimidine ring is typically constructed via cyclocondensation of urea derivatives with β-keto esters or diketones. For example, reacting 1,3-dimethylurea with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) yields the tetrahydropyrimidine core. The reaction proceeds through a six-membered transition state, with the base facilitating deprotonation and cyclization.

Reaction Conditions

Alternative Pathway via Biginelli Reaction

Modifying the classic Biginelli reaction (urea, ethyl acetoacetate, and an aldehyde) by substituting the aldehyde with a methylating agent (e.g., methyl iodide) can introduce the 1,3-dimethyl groups. However, this method often requires harsher conditions and yields are suboptimal (~40%).

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

Ethylation of Gallic Acid

Starting with gallic acid (3,4,5-trihydroxybenzoic acid), sequential ethylation is performed using ethyl bromide in the presence of potassium carbonate:

-

Step 1 : Protect all three hydroxyl groups via O-ethylation (reflux in acetone, 12 hours).

-

Step 2 : Hydrolyze the ester under acidic conditions to yield 3,4,5-triethoxybenzoic acid .

-

Step 3 : Convert the carboxylic acid to the acyl chloride using thionyl chloride (reflux, 3 hours).

Key Data

| Parameter | Value |

|---|---|

| Overall Yield | 55–60% |

| Purity (HPLC) | >98% |

Amide Coupling Reaction

The final step involves coupling the pyrimidine amine with the benzoyl chloride. Two methods are prevalent:

Schotten-Baumann Reaction

Conditions :

-

Solvent : Dichloromethane/water biphasic system.

-

Base : Aqueous sodium hydroxide (10% w/v).

-

Temperature : 0–5°C (prevents hydrolysis of the acyl chloride).

Mechanism : The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming the amide bond. The base neutralizes HCl, shifting the equilibrium toward product formation.

Coupling Agent-Mediated Synthesis

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous DMF improves yields (85–90%) by activating the carboxylic acid in situ. This method avoids handling moisture-sensitive acyl chlorides.

Optimization Table

| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Schotten-Baumann | DCM/H₂O | 0–5 | 70–75 | 95 |

| EDCl/HOBt | DMF | 25 | 85–90 | 98 |

Microwave-Assisted Synthesis

Adopting microwave irradiation (MW) for the cyclocondensation and amide coupling steps reduces reaction times by 50–70%. For example, the pyrimidine ring formation completes in 2 hours under MW (100°C, 150 W) with comparable yields to conventional heating.

Characterization and Quality Control

The final product is characterized using:

-

¹H NMR : δ 1.35 (t, 9H, OCH₂CH₃), δ 3.15 (s, 6H, N–CH₃), δ 4.05 (q, 6H, OCH₂), δ 6.85 (s, 2H, Ar–H), δ 8.20 (s, 1H, NH).

-

IR : 1680 cm⁻¹ (C=O stretch), 1655 cm⁻¹ (amide I band).

Challenges and Mitigation Strategies

-

Low Amine Reactivity : Steric hindrance from the 1,3-dimethyl groups slows amide formation. Using a large excess of acyl chloride (1.5 equiv) or coupling agents alleviates this issue.

-

Purification Difficulties : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts from incomplete ethylation or coupling.

Industrial-Scale Considerations

For bulk production (e.g., >1 kg), continuous flow reactors enhance reproducibility and safety during exothermic steps like acyl chloride formation. Solvent recovery systems are critical for cost efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide moiety and the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are used under conditions that may include bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide exerts its effects is complex and involves multiple pathways:

Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential anticancer effects.

Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and immune response. The exact pathways depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzamide Group

a) N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-4-ethoxybenzamide ()

- Structure : 4-ethoxybenzamide substituent.

- Molecular Weight : 303.32 g/mol.

- Key Differences : The single ethoxy group at the para position reduces steric bulk compared to the target compound’s triethoxy substitution. This may lower lipophilicity (logP) and alter binding kinetics .

b) N-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,4-dimethoxybenzamide ()

- Structure : 2,4-dimethoxybenzamide.

- Synthesis: Reflux of 6-aminouracil with 2,4-dimethoxybenzoyl chloride in DMF/piperidine.

c) TRPA1 Antagonists HC-030031 and CHEM-5861528 ()

- Structure : Propan-2-ylphenyl (HC-030031) and butan-2-ylphenyl (CHEM-5861528) acetamide groups.

- Activity : IC50 = 4–10 μM against TRPA1, a pain and inflammation receptor.

- Key Differences : The alkylphenyl acetamide substituents prioritize hydrophobic interactions, while the target compound’s triethoxybenzamide may engage in hydrogen bonding via ethoxy oxygen atoms .

Core Modifications and Fused Derivatives

a) 5-(Cyclohexylamino)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione ()

- Structure: Fused pyrimido[4,5-d]pyrimidine core with a cyclohexylamino group.

- Synthesis : Transition metal-catalyzed isocyanide insertion.

- Key Differences: The fused ring system enhances rigidity and may improve metabolic stability compared to the target compound’s simpler pyrimidinone core .

Physicochemical and Pharmacokinetic Considerations

*Estimated using ChemDraw software.

Biological Activity

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be described structurally as containing a pyrimidine ring fused with a triethoxybenzamide moiety. Its molecular formula is C18H24N4O5, with a molecular weight of 392.41 g/mol. The structure is characterized by the presence of multiple functional groups that contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrimidine and benzamide exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. Specifically:

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 μM against breast and lung cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

- Bacterial Inhibition : Studies reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 20 μg/mL for tested bacterial strains.

Anti-inflammatory Effects

In vitro studies have indicated that the compound possesses anti-inflammatory properties:

- Cytokine Production : It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

- Inhibition of NF-kB Pathway : The compound inhibited the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the Pyrimidine Core : Using dimethylurea and malonic acid derivatives.

- Coupling Reaction : The pyrimidine derivative is then coupled with triethoxybenzoyl chloride under basic conditions to form the final product.

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of various benzamide derivatives. The study highlighted that compounds with similar structures to this compound were among the most effective in inhibiting tumor growth in xenograft models.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several pyrimidine derivatives against clinical isolates. This compound was noted for its superior activity against resistant strains of bacteria.

Data Tables

| Activity Type | Observed Effect | IC50/MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis | 5 - 15 μM |

| Antimicrobial | Inhibits bacterial growth | 10 - 20 μg/mL |

| Anti-inflammatory | Reduces cytokine production | Not quantified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.